molecular formula C22H20FN3O B11506653 Cyclopenta[cd]azulene, 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triaza-

Cyclopenta[cd]azulene, 4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triaza-

Cat. No.: B11506653
M. Wt: 361.4 g/mol
InChI Key: WLFWFNRNNJANBV-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether is a complex organic compound characterized by its unique structural features This compound contains a fluorophenyl group, a tetrahydrotriazacyclopentaazulene core, and a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether typically involves multi-step organic synthesis The process begins with the preparation of the fluorophenyl precursor, followed by the construction of the tetrahydrotriazacyclopentaazulene core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents such as sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar triazolopyridine structure.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group, such as fluoxetine.

    Cyclopentaazulene derivatives: Compounds with a similar cyclopentaazulene core.

Uniqueness

4-[4-(4-fluorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulen-1-yl]phenyl methyl ether is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C22H20FN3O/c1-27-18-11-7-16(8-12-18)21-24-26-14-20(15-5-9-17(23)10-6-15)19-4-2-3-13-25(21)22(19)26/h5-12,14H,2-4,13H2,1H3

InChI Key

WLFWFNRNNJANBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=C(C4=C3N2CCCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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